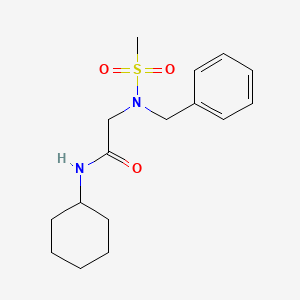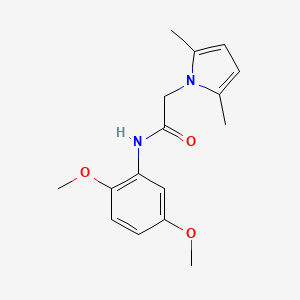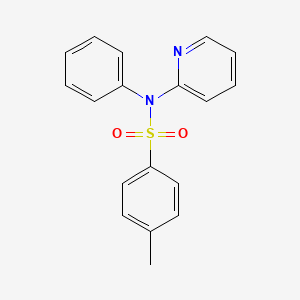![molecular formula C16H16N2O2S B5709653 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide, commonly known as HMBC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of HMBC involves its ability to inhibit various enzymes and signaling pathways that are involved in cancer cell growth, insulin resistance, and neuroinflammation. HMBC has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, leading to cancer cell death. HMBC also inhibits the activity of protein tyrosine phosphatase 1B, which is involved in insulin resistance, leading to improved insulin sensitivity. Additionally, HMBC inhibits the activity of cyclooxygenase-2, which is involved in neuroinflammation, leading to neuroprotection.
Biochemical and Physiological Effects:
HMBC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-diabetic, and neuroprotective effects. HMBC has been found to induce apoptosis and suppress angiogenesis in cancer cells, leading to the inhibition of cancer cell growth. HMBC has also been found to improve insulin sensitivity and reduce hyperglycemia in diabetic animals. Additionally, HMBC has been shown to protect against oxidative stress and inflammation in the brain, leading to neuroprotection.
Advantages and Limitations for Lab Experiments
HMBC has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, HMBC also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for HMBC research, including the investigation of its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, the development of more efficient and cost-effective synthesis methods for HMBC could increase its availability for research purposes. Further studies are also needed to determine the optimal dosage and administration of HMBC for its potential therapeutic applications.
Synthesis Methods
HMBC can be synthesized through the reaction between 2-hydroxy-5-methylbenzenesulfonamide and 2-methylbenzoyl isothiocyanate. The reaction results in the formation of HMBC as a white crystalline solid with a melting point of 164-166°C.
Scientific Research Applications
HMBC has been studied for its potential applications in various fields of scientific research, including cancer treatment, diabetes management, and neuroprotection. In cancer treatment, HMBC has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In diabetes management, HMBC has been found to improve insulin sensitivity and reduce hyperglycemia. In neuroprotection, HMBC has been shown to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases.
properties
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-7-8-14(19)13(9-10)17-16(21)18-15(20)12-6-4-3-5-11(12)2/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYNUWANCFHQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)

![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)


![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)

![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)